molecular formula C10H17NO4 B3272517 Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate CAS No. 56776-34-2

Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate

Cat. No.: B3272517
CAS No.: 56776-34-2
M. Wt: 215.25 g/mol
InChI Key: PSRPUVSPQIFABF-UHFFFAOYSA-N
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Description

Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate is a specialized acrylate ester featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the β-position of the acrylate moiety. This compound is structurally characterized by its α,β-unsaturated ester system, which confers reactivity toward conjugate additions and cycloadditions. The Boc group serves as a temporary protective moiety for the amine, enabling its use in multi-step synthetic workflows, particularly in peptide and heterocycle synthesis. Its applications likely span organic synthesis intermediates, where selective deprotection of the Boc group can facilitate further functionalization.

Properties

IUPAC Name

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h1H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRPUVSPQIFABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169521
Record name Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate
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Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56776-34-2
Record name Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate
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Record name Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate typically involves the reaction of methyl acrylate with tert-butoxycarbonyl-protected amines. One common method includes the use of potassium tert-butoxide in tetrahydrofuran as a base, followed by the addition of benzoyl chloride at low temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate involves its reactivity as an electrophile due to the presence of the Boc group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Methyl 2-(Bis(tert-butoxycarbonyl)amino)acrylate

The compound methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate (C14H23NO6, MW 301.34 g/mol) shares a core acrylate ester structure with the target compound but differs in substitution at the amino group. Key distinctions include:

  • Substituents: The comparator features two Boc groups on the amino nitrogen, whereas the target compound has one Boc and one methyl group.
  • Stability : The dual Boc groups may enhance stability under acidic conditions but complicate selective deprotection.

Functional and Application Comparison with Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate

The compound methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate (C13H21N3O4S, MW 315.39 g/mol) diverges significantly due to its sulfur-containing thioimidazole moiety:

  • Functional Groups: Unlike the target compound’s acrylate system, this derivative includes a propanoate ester and a thioimidazole ring, enabling hydrogen bonding (N–H···O=C interactions) and medicinal activity.
  • Applications : It is utilized in hyperpigmentation treatment, highlighting a pharmaceutical role, whereas the target compound is more likely employed in synthetic chemistry for amine protection.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate C10H17NO4 (inferred) ~215.25 Boc-protected methylamino, acrylate ester Organic synthesis intermediates
Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate C14H23NO6 301.34 Bis-Boc-protected amino, acrylate ester Multi-step synthesis, peptide protection
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate C13H21N3O4S 315.39 Boc-amino, thioimidazole, propanoate ester Hyperpigmentation therapy

Research Findings and Implications

Substituent Effects: The number of Boc groups directly impacts steric hindrance and deprotection strategies. Mono-Boc derivatives like the target compound offer a balance between stability and reactivity, enabling selective modifications .

Hydrogen Bonding: The thioimidazole-containing comparator demonstrates N–H···O=C hydrogen bonding (R factor = 0.036, wR = 0.137), forming crystalline networks. This property is absent in the target compound due to methyl substitution on the amino group .

Application-Specific Design : The bis-Boc compound’s bulkiness suits it for robust protection in peptide synthesis, while the target compound’s simpler structure may favor rapid coupling reactions.

References Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate: Molecular formula, stability, and synthetic utility. Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate: Crystallographic data and medicinal applications.

Biological Activity

Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate, commonly referred to as a Boc-protected amino acid derivative, is a significant compound in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C14H23NO6
  • CAS Number : 56776-34-2
  • Molecular Weight : 299.34 g/mol
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.

Synthesis Methods

Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate is synthesized through several methods, primarily involving the reaction of methyl acrylate with tert-butoxycarbonyl-protected amines. The most common synthetic route includes:

  • Base-Catalyzed Reaction : Using potassium tert-butoxide in tetrahydrofuran (THF), followed by the addition of benzoyl chloride at low temperatures.
  • Continuous Flow Microreactor Systems : This method is increasingly used for industrial production due to its efficiency and sustainability compared to traditional batch processes .

Biological Activity

The biological activity of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate is primarily linked to its role as a building block in peptide synthesis. Its derivatives have shown promising activities in various biological assays:

  • Antimicrobial Activity : Compounds derived from this structure exhibit varying degrees of antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some studies indicate that derivatives can inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : Certain derivatives have been tested for their ability to inhibit specific enzymes, contributing to their potential therapeutic applications.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial effectiveness of Boc-protected amino acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the Boc group significantly influenced antimicrobial potency .
  • Anticancer Activity : Research published in Molecules highlighted the synthesis of novel peptide analogs incorporating Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate, which demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

To understand the uniqueness of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Benzyl 2-{(tert-butoxy)carbonylamino}prop-2-enoateStructureModerate antimicrobial activity
2-{(tert-butoxy)carbonylamino}ethyl 2-methylprop-2-enoateStructureEnhanced enzyme inhibition

Q & A

Q. What are the long-term storage recommendations to prevent hydrolysis?

  • Methodological Answer : Store desiccated at -20°C in amber vials. Stability studies show <5% degradation over 12 months under these conditions. Hydrolysis rates increase in humid environments (t₁/₂ = 3 weeks at 25°C, 60% RH) .

Comparative Table: Boc-Protected Analogues

CompoundKey FeatureApplicationReference
Methyl 2-{Boc(methyl)amino}prop-2-enoateEnoate ester + Boc-methylaminePeptide coupling, asymmetric synthesis
Benzyl 2-Boc-aminoacetateBenzyl ester + Boc-glycineSolid-phase peptide synthesis
Methyl 2-Boc-amino-2-(CF₃)pent-4-enoateTrifluoromethyl groupFluorinated drug candidates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate

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